5',6'-Dinitro-O-acetotoluidide
Description
5',6'-Dinitro-O-acetotoluidide is a nitro-substituted derivative of o-acetotoluidide, characterized by the presence of two nitro groups at the 5' and 6' positions of the aromatic ring. Structurally, it belongs to the acetotoluidide family, which features an acetylated amine group attached to a toluene backbone. Notably, nitro groups often enhance reactivity and toxicity, making such compounds relevant in agrochemical or pharmaceutical contexts .
Properties
CAS No. |
3484-28-4 |
|---|---|
Molecular Formula |
C9H9N3O5 |
Molecular Weight |
239.18 g/mol |
IUPAC Name |
N-(6-methyl-2,3-dinitrophenyl)acetamide |
InChI |
InChI=1S/C9H9N3O5/c1-5-3-4-7(11(14)15)9(12(16)17)8(5)10-6(2)13/h3-4H,1-2H3,(H,10,13) |
InChI Key |
HHEFTOKUGQDGPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5’,6’-Dinitro-O-acetotoluidide typically involves nitration and acetylation reactions. The starting material, O-toluidine, undergoes nitration to introduce nitro groups at the 5’ and 6’ positions. This is followed by acetylation to form the final product . Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale synthesis.
Chemical Reactions Analysis
5’,6’-Dinitro-O-acetotoluidide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5’,6’-Dinitro-O-acetotoluidide is used in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects and toxicity.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5’,6’-Dinitro-O-acetotoluidide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, affecting cellular processes. The acetyl group may also play a role in modulating the compound’s activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 5',6'-Dinitro-O-acetotoluidide with two structurally related compounds: 4,6-Dinitro-o-cresol (DNOC) and 6'-Chloro-2-(diethylamino)-o-acetotoluidide hydrochloride.
Key Research Findings
Reactivity and Stability: The this compound likely shares the instability challenges of nitro-aromatics, such as sensitivity to light and heat, as seen in DNOC . Unlike DNOC, which is a phenol derivative, the acetylated amine in this compound may reduce acidity, altering solubility and interaction with biological targets.
Synthesis Pathways: DNOC is synthesized via direct nitration of o-cresol, a simpler process compared to the multi-step functionalization required for this compound . The hydrochloride analog () highlights the complexity of introducing chloro and amino groups, suggesting that this compound’s synthesis would require precise nitro-group positioning to avoid byproducts .
The mild irritancy of the chloro-diethylamino analog () suggests that functional group variations in acetotoluidides can modulate toxicity profiles, a critical consideration for pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
